molecular formula C6H7NO2S B1499367 4-Methyl-1,3-thiazol-5-yl acetate CAS No. 256642-26-9

4-Methyl-1,3-thiazol-5-yl acetate

Cat. No.: B1499367
CAS No.: 256642-26-9
M. Wt: 157.19 g/mol
InChI Key: GXNSHVRONOOKSJ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazol-5-yl acetate is an organic compound with the molecular formula C8H11NO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-thiazol-5-yl acetate can be synthesized through several methods. One common route involves the reaction of 2-methylthio-4-methyl-5-(2-acetoxyethyl)thiazole with aluminum amalgam (AlHg) or by dehydrogenation with sulfur at 130°C of the β-acetyl derivative of 4-methyl-5-(β-hydroxyethyl)-3-thiazoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-thiazol-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-thiazol-5-yl acetate involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-6(9-5(2)8)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNSHVRONOOKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657744
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256642-26-9
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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